molecular formula C27H26N4O4 B2639763 Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112374-58-9

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

货号: B2639763
CAS 编号: 1112374-58-9
分子量: 470.529
InChI 键: PSLUGUMGFDDZPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

生物活性

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a methoxyphenyl group and a piperazine moiety. Its structure can be represented as follows:

Methyl 3 4 methoxyphenyl 4 oxo 2 4 phenylpiperazin 1 yl 3 4 dihydroquinazoline 7 carboxylate\text{Methyl 3 4 methoxyphenyl 4 oxo 2 4 phenylpiperazin 1 yl 3 4 dihydroquinazoline 7 carboxylate}

Key Structural Components

  • Quinazoline Core : Associated with various biological activities including anti-cancer properties.
  • Piperazine Moiety : Enhances solubility and bioavailability, crucial for therapeutic efficacy.
  • Methoxy Group : Modifies electronic properties, potentially influencing receptor interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • In vitro Studies : In studies involving different cancer cell lines, compounds with similar structures demonstrated significant cytotoxicity, often outperforming standard chemotherapeutics.
CompoundCell LineIC50 (µM)Mechanism
Example AMCF7 (Breast)0.5Caspase activation
Example BA549 (Lung)0.3Cell cycle arrest

Antimicrobial Activity

The compound also shows potential antimicrobial effects. It has been tested against several bacterial strains, revealing significant activity:

  • Bacterial Efficacy : Studies have shown that derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : For example, MIC values were reported as low as 0.004 mg/mL against sensitive strains.
BacteriaMIC (mg/mL)Reference
E. coli0.004
S. aureus0.008
B. cereus0.015

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the quinazoline ring and piperazine moiety in enhancing biological activity. For instance:

  • Piperazine Substituents : Variations in the piperazine structure significantly affect the compound's potency against cancer cells.
  • Methoxy Group Influence : The presence of the methoxy group has been linked to improved interaction with biological targets.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives including the target compound demonstrated that modifications in the piperazine substituent led to enhanced anticancer activity against various cell lines.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar compounds showed that modifications in the quinazoline core could yield agents effective against resistant bacterial strains.

科学研究应用

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit antimicrobial properties. Compounds similar to methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate have been tested against various Gram-negative bacteria, demonstrating efficacy against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

2. Antihypertensive Effects
Certain quinazoline derivatives have shown potential for antihypertensive activity. For instance, studies involving substituted quinazolines have reported significant reductions in blood pressure in animal models, attributed to their action on alpha-1 adrenergic receptors . The structure of this compound suggests it may share similar mechanisms.

3. Anti-Cancer Potential
There is growing evidence supporting the anti-cancer properties of quinazoline derivatives. Research indicates that these compounds can act as effective drug carriers for targeted delivery of anti-cancer agents. The piperazine moiety in the structure enhances solubility and bioavailability, making it a promising candidate for further development in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Testing
A study synthesized several quinazoline derivatives and evaluated their antimicrobial activity. The results showed that compounds with structural similarities to this compound exhibited varying degrees of effectiveness against specific bacterial strains, highlighting the potential for this class of compounds in developing new antibiotics .

Case Study 2: Antihypertensive Properties
In another investigation, researchers focused on the synthesis of substituted quinazolines and their antihypertensive effects in vivo. The findings revealed that certain derivatives significantly lowered blood pressure without adversely affecting heart rate, suggesting a favorable safety profile for further clinical development .

属性

IUPAC Name

methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-34-22-11-9-21(10-12-22)31-25(32)23-13-8-19(26(33)35-2)18-24(23)28-27(31)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLUGUMGFDDZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。